N-allyl-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-3-6-22-20(27)15-25-14-19(29-2)17(26)12-16(25)13-23-7-9-24(10-8-23)21(28)18-5-4-11-30-18/h3-5,11-12,14H,1,6-10,13,15H2,2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGJZLPVLMUHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-allyl-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is , and it has a molecular weight of approximately 304.35 g/mol. The compound features a complex structure that includes a furan ring, a piperazine moiety, and a pyridine derivative, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-allyl-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide. For instance, derivatives containing the pyridine and piperazine functionalities have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types, indicating potent anticancer activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Analogues of piperazine derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies utilized disc diffusion methods to assess antimicrobial efficacy, revealing promising results in terms of inhibition zones .
Neuropharmacological Effects
There is growing interest in the neuropharmacological potential of compounds like N-allyl-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide. Research indicates that certain piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as anxiety and depression .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties of related oxadiazole derivatives indicated that modifications in the piperazine ring significantly enhanced cytotoxicity against several cancer cell lines. The study utilized both in vitro assays and computational docking studies to elucidate the interaction mechanisms between these compounds and their biological targets .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, researchers synthesized various piperazine-based compounds and tested them against common pathogens. The results demonstrated that certain structural modifications led to increased antibacterial activity, suggesting that N-allyl derivatives could be optimized for enhanced efficacy against resistant strains .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Efficacy Observed |
|---|---|---|
| Anticancer | Oxadiazole derivatives | PGIs from 51% to 86% |
| Antimicrobial | Piperazine analogues | Effective against S. aureus, E. coli |
| Neuropharmacological | Piperazine derivatives | Potential effects on neurotransmitters |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares functional motifs with other furan- and acetamide-containing derivatives, but its piperazine-pyridinone core distinguishes it from triazole- or sulfanyl-based analogs. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Pharmacological Implications
Bioavailability : The piperazine moiety in the target compound may enhance solubility and membrane permeability compared to triazole-based analogs, which rely on sulfanyl groups for stability.
Anti-Inflammatory Potential: While the triazole derivatives demonstrated anti-exudative activity (reducing fluid leakage in inflamed tissues), the pyridinone-piperazine scaffold could target different pathways (e.g., cyclooxygenase inhibition or cytokine modulation).
Metabolic Stability : The N-allyl acetamide group may confer resistance to enzymatic degradation compared to simpler acetamide derivatives.
Q & A
Q. What synthetic methodologies are recommended for preparing N-allyl-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide?
- Methodological Answer : The synthesis can involve multi-step reactions, including:
- Alkylation : Introduce the piperazine-furan carbonyl moiety via nucleophilic substitution, as demonstrated in analogous acetamide syntheses using α-chloroacetamides and KOH-mediated alkylation .
- Paal-Knorr Condensation : Modify the triazole or pyridine ring systems (if applicable) to form heterocyclic intermediates, as seen in furan-containing triazole derivatives .
- Coupling Reactions : Use palladium-catalyzed reductive cyclization for nitroarene/nitroalkene intermediates, optimizing yields by controlling formic acid derivatives as CO surrogates .
- Purification : Employ column chromatography (silica gel) and recrystallization (e.g., CHCl₃ for HCl salt isolation) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., allyl, methoxy, furan-carbonyl groups). Compare shifts with PubChem data for similar acetamides (e.g., δ 1.68–1.73 ppm for piperazine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., ~500–600 g/mol range) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and furan ring vibrations .
Q. What are the known biological targets of structurally related acetamide derivatives?
- Methodological Answer :
- Antimicrobial Activity : Piperazine-linked acetamides exhibit antibacterial properties via membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .
- Anticancer Activity : Furan-containing analogs target kinase pathways (e.g., EGFR inhibition) or induce apoptosis through ROS generation .
- Central Nervous System (CNS) Targets : Piperazine-acetamide hybrids modulate histamine H₁/H₄ receptors or serotonin transporters .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis yields for this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for reductive steps, as used in nitroarene cyclizations .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency, while ethanol/water mixtures improve crystallization .
- Temperature Control : Maintain ≤60°C during acid-sensitive steps (e.g., furan carbonyl group stability) .
- Yield Comparison Table :
| Step | Method | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | KOH/CH₃CN | 70–85 | |
| Cyclization | Pd(OAc)₂/HCO₂H | 60–75 | |
| Purification | CHCl₃ recrystallization | 90–95 |
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 metabolism) using liver microsomes, as done for dihydropyridine derivatives .
- Solubility/Permeability : Measure LogD (pH 7.4) via shake-flask methods; values >3 indicate poor aqueous solubility, explaining in vivo efficacy gaps .
- Target Engagement Studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to confirm receptor binding in tissue samples .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with histamine H₄ receptors (PDB: 5XI5). Prioritize hydrogen bonds with piperazine nitrogen and furan carbonyl .
- QSAR Modeling : Derive descriptors (e.g., polar surface area, molar refractivity) from PubChem data to correlate with anticancer activity .
- MD Simulations : Simulate binding stability over 100 ns trajectories (AMBER force field) to identify critical residue interactions .
Data Contradiction Analysis
Q. How to resolve discrepancies in enzymatic inhibition assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls like staurosporine for kinases) .
- Buffer Conditions : Test pH (6.5–7.5) and ionic strength effects, as piperazine protonation impacts binding .
- Structural Analogs : Compare IC₅₀ values of derivatives (e.g., furan vs. phenyl substituents) to identify pharmacophore contributions .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
